molecular formula C7H4ClF3O3S B2955992 2-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 1261500-74-6

2-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride

Cat. No.: B2955992
CAS No.: 1261500-74-6
M. Wt: 260.61
InChI Key: OYMPSPOAOKBAGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride: is an organic compound with the molecular formula C7H4ClF3O3S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a hydroxyl group at the second position and a trifluoromethyl group at the fifth position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves the sulfonylation of 2-Hydroxy-5-(trifluoromethyl)benzene. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful handling of chlorosulfonic acid and maintaining stringent safety protocols due to the corrosive nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound undergoes nucleophilic substitution reactions where the sulfonyl chloride group can be replaced by various nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The hydroxyl group can participate in oxidation reactions to form quinones, while reduction reactions can convert the sulfonyl chloride group to sulfonamides.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Thiols: Formed by the reaction with thiols.

Scientific Research Applications

Chemistry: 2-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of sulfonamides and sulfonate esters, which are important in medicinal chemistry.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including pharmaceuticals that target specific enzymes and receptors. Its derivatives have been studied for their potential use as anti-inflammatory and antimicrobial agents.

Industry: The compound is used in the production of agrochemicals and dyes. Its reactivity makes it a valuable building block in the synthesis of complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of sulfonamide and sulfonate ester derivatives. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

    2-Hydroxybenzenesulfonyl chloride: Lacks the trifluoromethyl group, making it less reactive.

    5-(Trifluoromethyl)benzenesulfonyl chloride: Lacks the hydroxyl group, limiting its versatility in certain reactions.

    2-Hydroxy-4-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but with the trifluoromethyl group at a different position, affecting its reactivity and applications.

Uniqueness: 2-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the presence of both the hydroxyl and trifluoromethyl groups, which enhance its reactivity and make it a valuable intermediate in various chemical syntheses. The combination of these functional groups allows for a wide range of chemical transformations, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

2-hydroxy-5-(trifluoromethyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O3S/c8-15(13,14)6-3-4(7(9,10)11)1-2-5(6)12/h1-3,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMPSPOAOKBAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261500-74-6
Record name 2-hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.